7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione
CAS No.: 2195942-06-2
Cat. No.: VC4955604
Molecular Formula: C18H24ClNO3S
Molecular Weight: 369.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195942-06-2 |
|---|---|
| Molecular Formula | C18H24ClNO3S |
| Molecular Weight | 369.9 |
| IUPAC Name | [7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-cyclohexylmethanone |
| Standard InChI | InChI=1S/C18H24ClNO3S/c19-16-9-5-4-8-15(16)17-10-11-20(12-13-24(17,22)23)18(21)14-6-2-1-3-7-14/h4-5,8-9,14,17H,1-3,6-7,10-13H2 |
| Standard InChI Key | OGSNTDPEJKXMSI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Introduction
The compound 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule belonging to the thiazepane class. Thiazepanes are heterocyclic compounds containing a seven-membered ring with both sulfur and nitrogen atoms. This particular compound incorporates a chlorophenyl group and a cyclohexanecarbonyl group, which are significant for its chemical and biological properties.
Synthesis Steps
-
Starting Materials: The synthesis often begins with appropriate precursors such as chlorophenyl derivatives and cyclohexanecarbonyl compounds.
-
Condensation Reaction: A condensation reaction may be used to form the initial bond between the chlorophenyl group and the thiazepane ring.
-
Cyclization: The formation of the thiazepane ring is typically achieved through a cyclization reaction, which may involve the use of catalysts or specific conditions to facilitate ring closure.
Potential Applications
-
Pharmaceuticals: Thiazepanes have been explored for their potential in drug development due to their diverse biological activities.
-
Biological Studies: Further research is needed to fully understand the biological effects of this compound and its potential applications in medicine or other fields.
Environmental and Safety Considerations
The environmental impact and safety considerations for 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione are important aspects to consider. As with many organic compounds, proper handling and disposal are necessary to minimize environmental harm.
Safety Precautions
-
Handling: Wear protective gloves and eyewear when handling the compound.
-
Disposal: Dispose of waste according to local regulations for hazardous materials.
Future Research Directions
-
Synthetic Optimization: Improving synthesis methods to increase yield and purity.
-
Biological Screening: Conducting thorough biological assays to identify potential pharmacological activities.
-
Environmental Impact Studies: Assessing the compound's environmental effects and developing safe handling practices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume